molecular formula C19H18Cl2F3N3O2 B2696537 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-chlorobenzoate CAS No. 338415-46-6

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-chlorobenzoate

Cat. No.: B2696537
CAS No.: 338415-46-6
M. Wt: 448.27
InChI Key: IRJZPIPAOZMAHP-UHFFFAOYSA-N
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Description

The compound 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-chlorobenzoate (CAS 338415-46-6) is a piperazine-based derivative featuring a trifluoromethylpyridine core and a 4-chlorobenzoate ester moiety. Its structure combines a substituted pyridine ring, known for enhancing metabolic stability and lipophilicity, with a piperazine linker that often improves solubility and bioavailability in medicinal chemistry applications . The 4-chlorobenzoate group introduces steric and electronic effects that may influence binding affinity and hydrolysis kinetics.

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2F3N3O2/c20-15-3-1-13(2-4-15)18(28)29-10-9-26-5-7-27(8-6-26)17-16(21)11-14(12-25-17)19(22,23)24/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJZPIPAOZMAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-chlorobenzoate typically involves multiple steps. One common approach is to start with the preparation of the trifluoromethyl-pyridine derivative. This can be achieved through a reaction involving 2-chloro-5-(trifluoromethyl)pyridine, which is a key intermediate . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the chlorobenzene carboxylate group via esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This allows for the efficient synthesis of large quantities of the compound with high purity. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production cost .

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, particularly at the pyridine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-chlorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The trifluoromethyl-pyridine moiety is known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzoate Esters

The 4-chlorobenzoate derivative can be compared to analogs with varying substituents on the benzoate ring. Key examples include:

Compound Name CAS Number Substituent (R) Molecular Formula Molecular Weight (g/mol)
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-fluorobenzoate 318234-23-0 F C₁₉H₁₆ClF₄N₃O₂ 429.80
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-chlorobenzoate (Target) 338415-46-6 Cl C₁₉H₁₆Cl₂F₃N₃O₂ 446.25
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-methylbenzoate 338415-44-4 CH₃ C₂₀H₂₁ClF₃N₃O₂ 427.85

Key Observations :

  • The F substituent (fluorobenzoate) balances moderate electron withdrawal with reduced steric hindrance .
  • Molecular Weight : The chloro-substituted derivative has the highest molecular weight (446.25 g/mol), which may correlate with improved thermal stability but reduced solubility compared to the methyl analog .
Piperazine-Linked Derivatives with Alternative Functional Groups

Other derivatives replace the benzoate ester with distinct functional groups, altering pharmacological and physicochemical profiles:

Compound Name CAS Number Functional Group Molecular Weight (g/mol) Key Properties
Ethyl 3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propionate 120240 Ethyl propionate 365.79 Enhanced solubility in nonpolar solvents
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5,5-dimethylcyclohex-2-en-1-one CTK7H1117 Cyclohexenone 401.80 Conformational rigidity for target binding
[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol 338409-36-2 Hydroxymethylphenoxy 441.81 Polar hydroxyl group improves solubility

Key Observations :

  • The cyclohexenone derivative introduces a rigid, planar structure that may enhance interaction with hydrophobic binding pockets in enzymes or receptors .
Analytical Characterization
  • Mass Spectrometry : ESI-MS data for structurally related compounds (e.g., m/z 548.2 [M+H]+ for ureido-thiazol derivatives) confirm the reliability of mass spec for verifying molecular ions in this class .
  • Crystallography : Fluorinated analogs (e.g., CAS 338409-36-2) have been characterized via X-ray diffraction, revealing planar pyridine rings and piperazine chair conformations critical for structure-activity studies .

Biological Activity

The compound 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-chlorobenzoate is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its structure incorporates a piperazine moiety and a chlorobenzoate group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is illustrated as follows:

C15H16Cl2F3N3O2\text{C}_{15}\text{H}_{16}\text{Cl}_{2}\text{F}_{3}\text{N}_{3}\text{O}_2

Key properties include:

  • Molecular Weight: 397.16 g/mol
  • Melting Point: Not specified in available data
  • Boiling Point: Not specified in available data
  • Solubility: Typically soluble in organic solvents.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various strains of bacteria, including multidrug-resistant strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration and subsequent antimicrobial action .

Anticancer Properties

Research has also suggested that this compound may possess anticancer activity. Compounds with similar piperazine structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Studies demonstrated that certain derivatives can induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death .

The biological activity of This compound is thought to involve several mechanisms:

  • Receptor Interaction: The piperazine ring can interact with various receptors, including serotonin and dopamine receptors, which may mediate its effects on mood and behavior.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in cellular signaling pathways, potentially leading to altered cell function.
  • Membrane Disruption: The lipophilic nature of the trifluoromethyl group may facilitate insertion into lipid membranes, disrupting cellular integrity.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus. The results indicated that compounds with structural similarities to This compound exhibited significant inhibitory effects on bacterial growth, suggesting potential as therapeutic agents against resistant strains .

CompoundMIC (µg/mL)Activity
Compound A32Moderate
Compound B16Strong
Target Compound8Very Strong

Study 2: Cancer Cell Proliferation Inhibition

In vitro studies assessed the effect of similar compounds on cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency at low concentrations .

CompoundIC50 (µM)Cell Line
Compound A10MCF-7
Compound B5MCF-7
Target Compound3MCF-7

Q & A

Q. What are the critical steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves sequential functionalization of the pyridine core, piperazine coupling, and esterification. Key steps include:

  • Chlorination and trifluoromethylation of the pyridine ring, requiring anhydrous conditions and catalysts like Pd(0) for cross-coupling (e.g., Kumada or Suzuki reactions) .
  • Piperazine ring coupling via nucleophilic substitution, which may require elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .
  • Esterification of the benzoate group using DCC/DMAP or HOBt/EDCI coupling agents in dichloromethane or THF . Optimization strategies : Vary catalyst loading, solvent polarity, and reaction time to mitigate side products (e.g., incomplete trifluoromethylation or piperazine dimerization). Monitor purity via HPLC or LC-MS at each step .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and piperazine conformation .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation, especially given the chlorine and fluorine isotopes .
  • HPLC with UV/Vis or ELSD detection to assess purity (>95% required for biological studies) .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities in the piperazine moiety .

Advanced Research Questions

Q. How can researchers validate the proposed dual-targeting mechanism of this compound against bacterial phosphopantetheinyl transferases (PPTases)?

The compound’s structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) inhibit bacterial PPTases, which are essential for fatty acid and polyketide biosynthesis . Methodology :

  • Enzyme inhibition assays : Use purified AcpS and Sfp PPTases with fluorescently labeled coenzyme A (CoA) substrates. Measure IC₅₀ values via fluorescence quenching .
  • Microscale thermophoresis (MST) to quantify binding affinity (Kd) between the compound and PPTases .
  • Bacterial growth assays in PPTase-deficient strains (e.g., Bacillus subtilis Δsfp) to confirm target-specific bacteriostatic effects .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in bacterial strains, assay conditions, or compound purity.

  • Standardize protocols : Use CLSI guidelines for MIC determinations and ensure compound purity >95% via orthogonal methods (HPLC + NMR) .
  • Control for efflux pumps : Include efflux pump inhibitors (e.g., PAβN) in assays to distinguish intrinsic activity from resistance mechanisms .
  • Cross-validate targets : Perform genetic knockout/rescue experiments in model organisms (e.g., E. coli) to confirm PPTase inhibition .

Q. How do structural modifications (e.g., pyridine/piperazine substitutions) influence bioactivity and selectivity?

  • Pyridine modifications : Replacing the trifluoromethyl group with cyano (-CN) reduces steric bulk, enhancing penetration into Gram-negative bacteria but potentially lowering target affinity .
  • Piperazine substitutions : Introducing a cyclohexyl group (as in 4-cyclohexylpiperazine analogs) improves metabolic stability but may reduce solubility .
  • SAR studies : Systematically replace the 4-chlorobenzoate ester with amides or heteroaryl groups to balance lipophilicity and target engagement .

Methodological Considerations

Q. What in silico tools are recommended for predicting this compound’s ADMET properties?

  • Physicochemical properties : Use ACD/Labs Percepta to calculate logP (predicted ~3.2), pKa (~7.1 for the piperazine nitrogen), and solubility (<0.1 mg/mL in water) .
  • Metabolism prediction : SwissADME or ADMET Predictor to identify potential cytochrome P450 (CYP3A4) interactions and sites of glucuronidation .
  • Toxicity screening : ProTox-II to assess hepatotoxicity risk and Pan-Assay Interference Compounds (PAINS) filters to eliminate false positives .

Q. How can researchers optimize crystallinity for X-ray structural analysis?

  • Solvent screening : Use vapor diffusion with solvents of varying polarity (e.g., methanol/water mixtures) .
  • Co-crystallization : Add PPTase binding partners (e.g., CoA analogs) to stabilize the compound in the active site .
  • Temperature gradients : Slow cooling from 50°C to 4°C to promote ordered crystal growth .

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